REACTION_SMILES
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[BrH:16].[C:10](=[O:11])([O-:12])[O-:13].[CH:25]([N:26]([CH3:27])[CH3:28])=[O:29].[K+:14].[K+:15].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1.[c:17]1([CH2:23][Br:24])[cH:18][cH:19][cH:20][cH:21][n:22]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1)[CH2:23][c:17]1[cH:18][cH:19][cH:20][cH:21][n:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccn1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(OCc2ccccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |